molecular formula C12H40O4Si4Z B3111847 Tetrakis(trimethylsiloxy)zirconium CAS No. 18623-00-2

Tetrakis(trimethylsiloxy)zirconium

Cat. No. B3111847
CAS RN: 18623-00-2
M. Wt: 452.01 g/mol
InChI Key: ARAKRNSLWFEKQI-UHFFFAOYSA-N
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Description

Tetrakis(trimethylsiloxy)zirconium, with the chemical formula (C₃H₁₀OSi)₄Zr , is an organometallic compound. It is also known as Zirconium tetrakis(trimethylsiloxide) . This compound is part of a class of coordination compounds that exhibit volatility due to their specific chelate structure. Organometallic compounds like Tetrakis(trimethylsiloxy)zirconium find applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and other fields .


Synthesis Analysis

Tetrakis(trimethylsiloxy)zirconium can be synthesized through a reaction between tetrakis(diethylamido)zirconium (Zr(NEt₂)₄) and a series of β-ketoimines. These β-ketoimines have functionalized side chains, such as 4-(2-methoxyethylamino)pent-3-en-2-one (Hmeap), 4-(3-methoxypropylamino)pent-3-en-2-one (Hmpap), 4-(2-(dimethylamino)ethylamino)pent-3-en-2-one (Hdeap), and 4-(3-(dimethylamino)propylamino)pent-3-en-2-one (Hdpap). The resulting reaction yields novel heteroleptic mixed amido-ketoiminato complexes of zirconium, depending on the ligand-to-zirconium ratio. These complexes were characterized using NMR spectroscopy, mass spectrometry, single crystal X-ray diffraction, elemental analysis, and thermal analysis .


Molecular Structure Analysis

The molecular structure of Tetrakis(trimethylsiloxy)zirconium consists of four trimethylsiloxy ligands coordinated to a central zirconium atom. The ligands provide stability and facilitate solution-based processing of ZrO₂ thin films. The stepwise elimination of the ketominate ligand from the complex results in low decomposition temperatures, making it suitable for thin film deposition processes .


Chemical Reactions Analysis

Tetrakis(trimethylsiloxy)zirconium can undergo various chemical reactions, including substitution reactions with other ligands. For example, adopting a similar strategy with zirconium alkoxide (namely [Zr(OᵢPr)₄·iPrOH]) and β-ketoimine Hmeap leads to the formation of a dimeric complex. These reactions are essential for tailoring the properties of ZrO₂ films and controlling their composition .


Physical And Chemical Properties Analysis

  • Health & Safety : Classified as a warning substance (Hazard Statements: H319; Hazard Codes: Xi). Precautionary measures include proper handling and protective equipment .

Mechanism of Action

The mechanism of action for Tetrakis(trimethylsiloxy)zirconium involves its role as a precursor in gas-phase deposition processes. It volatilizes without decomposition at relatively low temperatures, making it suitable for MOCVD and related technologies. The stability of the precursor in both gas and condensed phases influences the composition of the resulting coatings .

Safety and Hazards

Tetrakis(trimethylsiloxy)zirconium should be handled with care due to its reactivity. It reacts slowly with water and may pose risks to skin and eyes. Follow safety guidelines and use appropriate protective measures when working with this compound .

properties

IUPAC Name

hydroxy(trimethyl)silane;zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H10OSi.Zr/c4*1-5(2,3)4;/h4*4H,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAKRNSLWFEKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H40O4Si4Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(trimethylsiloxy)zirconium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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